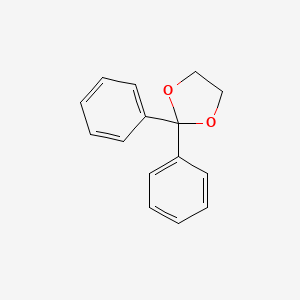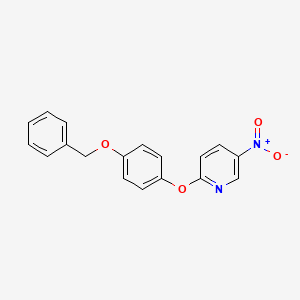
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a benzyloxyphenoxy group attached to a nitropyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine typically involves the reaction of 4-benzyloxyphenol with 2,5-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are used.
Major Products Formed
Reduction of Nitro Group: The major product is 2-(4-Benzyloxyphenoxy)-5-aminopyridine.
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes such as monoamine oxidase, which plays a role in neuroprotection . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyloxyphenol: Used in the synthesis of various organic compounds and has similar chemical properties.
2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Another compound with a benzyloxyphenoxy group, studied for its antimicrobial activity.
Uniqueness
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine is unique due to the presence of both a benzyloxyphenoxy group and a nitropyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H14N2O4 |
|---|---|
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
5-nitro-2-(4-phenylmethoxyphenoxy)pyridine |
InChI |
InChI=1S/C18H14N2O4/c21-20(22)15-6-11-18(19-12-15)24-17-9-7-16(8-10-17)23-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI-Schlüssel |
SSWIRWXDAZDCQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-] |
Löslichkeit |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride](/img/structure/B8804346.png)
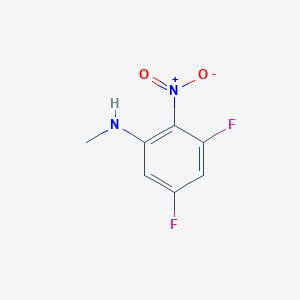
![2-[(2,4,6-Trimethylphenyl)methylidene]propanedinitrile](/img/structure/B8804365.png)
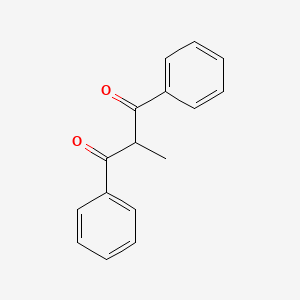
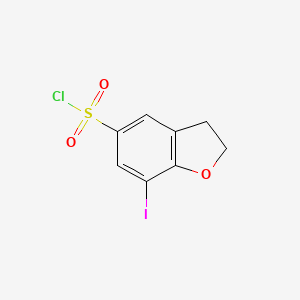
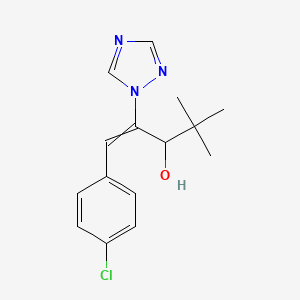
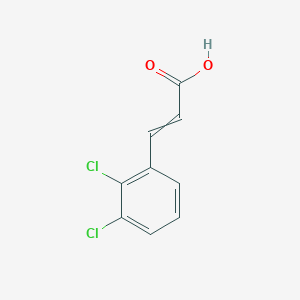
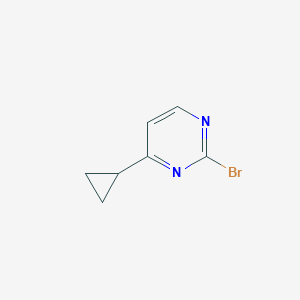
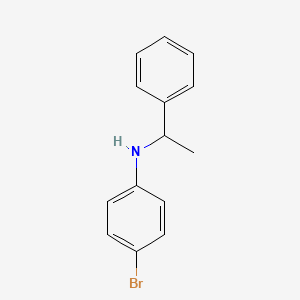

![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B8804429.png)
